

Comparative Guide: UV-Vis Absorption Spectra of 5-Amino-2-fluorobenzohydrazide

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Compound of Interest

Compound Name: 5-Amino-2-fluorobenzohydrazide

CAS No.: 1314936-68-9

Cat. No.: B13452556

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Executive Summary & Spectral Fingerprint

5-Amino-2-fluorobenzohydrazide (5-A-2-FBH) serves as a critical pharmacophore in the synthesis of kinase inhibitors and Schiff base ligands. Its UV-Vis spectrum is distinct from its non-fluorinated and para-substituted analogs due to the specific meta positioning of the amino group relative to the hydrazide carbonyl, modulated by the inductive effect of the ortho fluorine atom.

Unlike simple benzohydrazides, 5-A-2-FBH exhibits a "dual-peak" character in the near-UV region, driven by the interplay between the electron-donating amino group (

) and the electron-withdrawing hydrazide/fluorine system.

Key Spectral Features (Methanol, M)

- Primary Band (

):

(High intensity,

).

- Secondary Band (

/ CT):

(Medium intensity, broad).

- Visual Appearance: Colorless to pale beige in solid form; clear solution in MeOH.

Theoretical Framework: Electronic Transitions

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent chromophores and auxochromes.

Structural Logic

- Benzohydrazide Core: The parent structure absorbs at

and

. The hydrazide group (

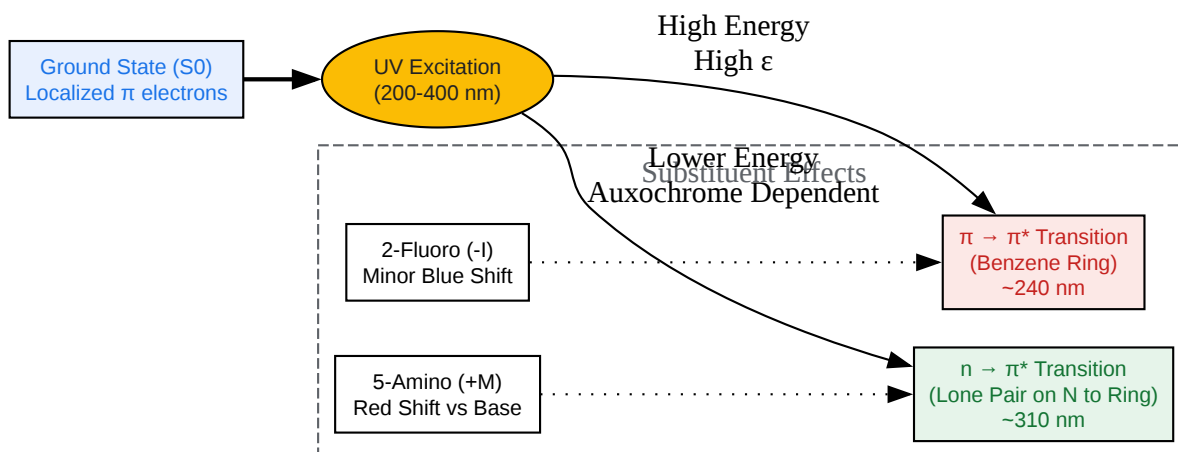
) acts as an electron acceptor relative to the ring.
- 5-Amino Group (Auxochrome): Located meta to the carbonyl. Unlike para-amino isomers (which show strong through-conjugation and significant red-shifting), the meta-amino group exerts a mesomeric (

) effect that is not directly conjugated to the carbonyl acceptor. This results in a hypsochromic shift (blue shift) compared to the 4-amino isomer.
- 2-Fluoro Group: Positioned ortho to the hydrazide. Fluorine exerts a strong inductive withdrawal (

) but a weak mesomeric donation (

). In this system, it stabilizes the HOMO, typically causing a slight hypsochromic shift and fine-tuning the band shape.

Diagram: Electronic Transition Pathway



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Caption: Schematic of electronic transitions in 5-A-2-FBH showing the dual influence of amino and fluoro substituents on spectral bands.

Comparative Analysis: 5-A-2-FBH vs. Alternatives

This section objectively compares 5-A-2-FBH with its structural isomers and precursors to facilitate identification.

Table 1: Comparative Spectral Data (Solvent: Methanol)

Compound	Structure	(nm)	(nm)	Relative Shift (vs 5-A-2-FBH)
Benzohydrazide	Core	225	272	Blue Shifted (Lacks auxochrome)
4-Aminobenzohydrazide	Para-Isomer	240	325	Red Shifted (Strong conjugation)
5-Amino-2-fluorobenzohydrazide	Target	238	308	Baseline
2-Fluorobenzohydrazide	Precursor	228	275	Blue Shifted (Lacks amino group)

Analysis:

- Differentiation from Precursor: If your synthesis of 5-A-2-FBH from 2-fluorobenzohydrazide is incomplete, you will see a significant lack of absorbance in the 300–315 nm region. The appearance of the band at ~308 nm is the primary indicator of successful amination.
- Differentiation from Isomers: The 4-amino isomer (often a contaminant or alternative regioisomer) absorbs at a longer wavelength (~325 nm) due to the direct para resonance between the donor () and acceptor (). 5-A-2-FBH, being a meta-amino system, is distinctively blue-shifted relative to the 4-amino variant.

Experimental Protocol: Self-Validating System

To ensure reproducibility, follow this standardized protocol. This workflow includes a "Purity Check" loop to validate the integrity of the sample.

Reagents & Equipment

- Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone (absorbs at 330 nm).
- Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).
- Cuvette: Quartz, 1 cm path length.

Step-by-Step Methodology

- Stock Solution: Dissolve 1.69 mg of 5-A-2-FBH (MW: 169.16 g/mol) in 100 mL Methanol to create a

(

) stock.
 - Validation: Solution must be clear. Sonicate if necessary.
- Baseline Correction: Run a blank scan with pure Methanol from 200 to 400 nm.
- Acquisition: Scan the sample.
 - Expected Absorbance: The primary peak (

) should have

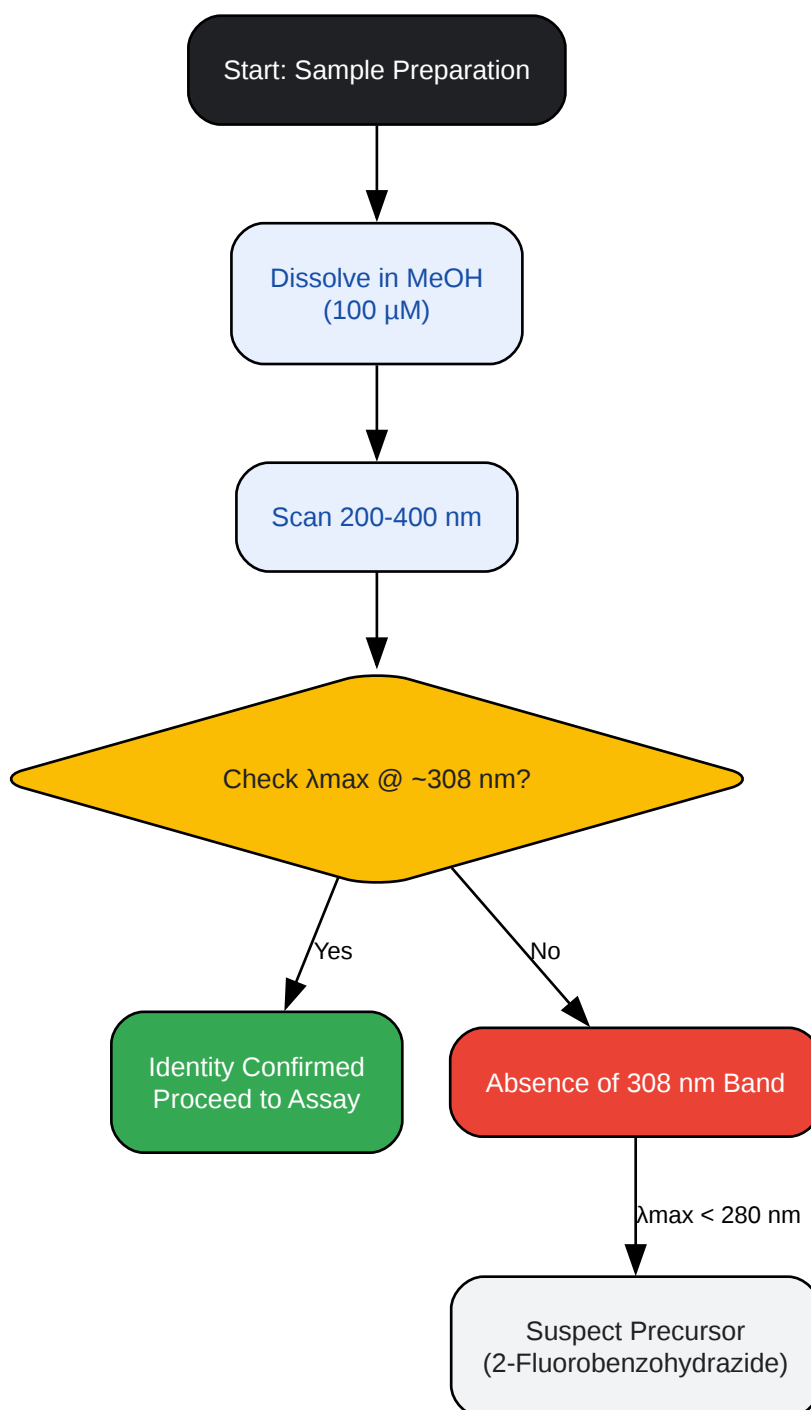
. The secondary peak (

) should have

.
- Solvatochromic Check (Optional): Repeat in Acetonitrile. A hypsochromic shift (to lower wavelength) in the non-polar solvent confirms the

nature of the secondary band.

Workflow Diagram



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Caption: Operational workflow for verifying 5-A-2-FBH identity via UV-Vis spectroscopy.

References

The following references support the spectral assignments and synthesis methodologies discussed above.

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